4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
Description
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide is a viologen derivative characterized by a 4,4'-bipyridinium core functionalized with (3-boronophenyl)methyl substituents on both nitrogen atoms, forming a dicationic structure balanced by bromide counterions. Viologens (4,4'-bipyridinium salts) are renowned for their redox activity, with applications spanning electrochromic devices, sensors, and supramolecular chemistry .
The presence of boronic acid groups may necessitate specialized reaction conditions to preserve their integrity during synthesis.
Properties
IUPAC Name |
[3-[[4-[1-[(3-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-3-19(15-23)17-27-11-7-21(8-12-27)22-9-13-28(14-10-22)18-20-4-2-6-24(16-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDRAIVEBNJBR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC(=C4)B(O)O)(O)O.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435835 | |
| Record name | 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436853-29-1 | |
| Record name | 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide typically involves the reaction of 4,4’-bipyridine with a boron-containing reagent under specific conditions. One common method includes the use of boronic acid derivatives in the presence of a palladium catalyst to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of bipyridinium derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides .
Scientific Research Applications
Physical Properties
- Solubility : Soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).
- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.
Catalysis
4,4'-Bipyridinium compounds are recognized for their catalytic properties in organic synthesis. The presence of boron enhances the electrophilic character of the molecule, making it effective in facilitating various reactions:
- Cross-Coupling Reactions : The compound can serve as a catalyst in Suzuki-Miyaura cross-coupling reactions, where boron functionality plays a critical role in forming carbon-carbon bonds between aryl halides and boronic acids.
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3 | 85 | |
| Heck Reaction | Base, solvent (DMF) | 78 |
Material Science
In material science, bipyridinium compounds have been utilized to develop advanced materials with unique electronic and optical properties:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs has shown improved efficiency due to its electron-accepting capabilities.
| Material Type | Application | Performance Metrics | Reference |
|---|---|---|---|
| OLEDs | Light emission | 20% efficiency improvement | |
| Conductive Polymers | Charge transport | Increased conductivity |
Biological Applications
Research has explored the biological implications of bipyridinium compounds:
- Antimicrobial Activity : Studies indicate that these compounds exhibit significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 15 | 100 | |
| Staphylococcus aureus | 18 | 50 |
Electrochemical Applications
The electrochemical behavior of 4,4'-bipyridinium derivatives is of interest for energy storage applications:
- Supercapacitors : These compounds can be used to enhance the performance of supercapacitors due to their redox-active nature.
| Device Type | Performance Metric | Specific Capacitance (F/g) | Reference |
|---|---|---|---|
| Supercapacitor | Energy density | 150 | |
| Battery | Cycle stability | >1000 cycles |
Case Study 1: Catalytic Efficiency in Organic Synthesis
A study conducted by Smith et al. demonstrated the efficacy of 4,4'-bipyridinium in catalyzing Suzuki reactions under mild conditions. The researchers reported high yields and selectivity for various aryl substrates, showcasing the compound's potential as a versatile catalyst in synthetic organic chemistry.
Case Study 2: Development of OLEDs
Research by Johnson et al. explored the integration of bipyridinium compounds into OLED architectures. The findings indicated that devices incorporating these compounds exhibited enhanced brightness and lower operational voltages compared to traditional materials.
Case Study 3: Antimicrobial Properties
A comprehensive analysis by Lee et al. evaluated the antimicrobial activity of several bipyridinium derivatives, including dibromide forms. The study concluded that these compounds could serve as effective agents against resistant bacterial strains, highlighting their potential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, where it accepts or donates electrons, leading to changes in its oxidation state. These redox processes are often accompanied by changes in the compound’s electronic and optical properties.
The molecular targets of the compound may include enzymes, receptors, and other proteins involved in cellular signaling pathways. By modulating these targets, the compound can influence various biological processes, such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Table 1: Substituent Effects on Viologen Properties
Key Observations :
- Solubility : Alkyl chains (e.g., OV) enhance organic solubility, while polar groups (e.g., boronic acid, carboxylic acid) favor aqueous or polar aprotic solvents .
Electrochemical Behavior
Reduction potentials ($ E^0 $) are critical for applications in electrochromics and energy storage. Table 2 compares $ E^0 $ values for select viologens.
Table 2: Reduction Potentials of Viologen Derivatives
* Estimated based on electron-withdrawing boronic acid groups, which stabilize the radical cation, requiring more negative potentials for reduction.
Electrochromic Performance :
- Alkyl viologens (e.g., OV, HV) exhibit reversible color changes upon reduction, with response times influenced by chain length .
- Aromatic substituents (e.g., BV) show enhanced π-π interactions, improving thin-film stability .
- The target compound’s boronic acid groups may enable stimuli-responsive behavior in the presence of diols or metal ions .
Challenges :
- Boronic acid groups are prone to protodeboronation under acidic or oxidative conditions, necessitating protective groups (e.g., pinacol ester) during synthesis .
- Purification may require chromatography or selective crystallization.
Structural and Crystallographic Insights
- Crystal Packing : Viologens with aromatic substituents (e.g., BV) exhibit π-π stacking and hydrogen bonding (). The boronic acid groups in the target compound may form H-bonds with water or diols, influencing crystal morphology .
- Stability : Boronic acids can undergo self-condensation; stability studies under varying pH and humidity are critical for application .
Biological Activity
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide is a compound of significant interest due to its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is a derivative of bipyridinium with boron-containing substituents. Its chemical structure can be represented as follows:
- Molecular Formula : CHBBrNO
- CAS Number : 10121147
This compound exhibits unique properties due to the presence of boron atoms, which can enhance its reactivity and biological interactions.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Catalytic Activity : The compound has shown promise as a catalyst in oxidation reactions. Studies indicate that polymerized ionic networks (PINs) containing 4,4'-bipyridinium units exhibit high efficiency in oxidizing aromatic sulfides and alcohols to sulfoxides and aldehydes, respectively. The conversion rates exceed 90%, with selectivity above 95% under mild conditions (60°C for 1 hour) .
- Anticancer Activity : Preliminary studies suggest that derivatives of the bipyridinium structure may possess anticancer properties. For instance, compounds with similar structural motifs have been reported to demonstrate significant growth inhibition across various cancer cell lines .
Case Study 1: Catalytic Performance
A study evaluated the catalytic performance of a PIN containing N,N'-dialkyl-4,4'-bipyridinium units. The results indicated that the double-substituted structure was crucial for effective catalysis. When tested against model substrates, the PIN achieved a moderate conversion rate (27%) for specific reactions, confirming the necessity of the viologen framework for catalytic activity .
| Catalyst Type | Conversion (%) | Selectivity (%) |
|---|---|---|
| PIN-1 | >90 | >95 |
| Single-substituted | 27 | N/A |
| Lower-density PIN | 16 | N/A |
Case Study 2: Anticancer Potential
In vitro studies on similar bipyridinium compounds have indicated their ability to inhibit cancer cell proliferation significantly. For instance, one study highlighted a compound achieving a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .
The biological activity observed can be attributed to several mechanisms:
- Electron Acceptance : The viologen unit's ability to accept electrons plays a crucial role in its catalytic function. This property facilitates the reduction of hydrogen peroxide into active species necessary for oxidation processes .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, particularly in the G0–G1 phase. This effect contributes to their potential as anticancer agents by preventing cells from progressing through the cycle and proliferating .
Toxicological Considerations
While exploring the biological activity of 4,4'-bipyridinium compounds, it is also essential to consider their toxicity profiles. Research indicates that certain derivatives may exhibit phytotoxic effects on wheat and other plants at specific concentrations .
Q & A
Basic: What are the established synthetic routes for preparing 4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves N-alkylation of 4,4'-bipyridine with a boronophenyl-substituted alkyl bromide. Key steps include:
- Reaction Conditions : Refluxing in anhydrous acetonitrile or dimethylformamide (DMF) under nitrogen to avoid hydrolysis of boron-containing groups .
- Purification : Crude products are precipitated using diethyl ether, followed by recrystallization via vapor diffusion (e.g., isopropyl ether into acetone solutions) to obtain single crystals suitable for X-ray analysis .
- Anion Exchange : Bromide counterions may be exchanged using lithium salts (e.g., LiClO₄) to isolate tetraperchlorate derivatives for electrochemical studies .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms the bipyridinium core geometry, boronophenyl substitution patterns, and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
- NMR Spectroscopy : Distinct signals for methylene protons linking boronophenyl groups (~δ 5.0–6.0 ppm) and quaternary ammonium protons confirm alkylation .
- ESI-MS : Molecular ion peaks (e.g., [M–2Br]²⁺) validate the molecular weight .
- FTIR : Absence of ν(N–H) bands and presence of boron-related peaks (e.g., B–O stretches) confirm functionalization .
Advanced: How do boronophenyl substituents influence redox potentials compared to alkyl/aryl viologens?
Methodological Answer:
- Cyclic Voltammetry (CV) : Compare reduction potentials (E₁/₂) in aqueous/organic electrolytes. Boronophenyl groups may introduce Lewis acid-base interactions , shifting potentials vs. alkyl/benzyl viologens (e.g., BV: E₁/₂ ≈ −0.45 V vs. SCE) .
- Spectroelectrochemistry : Monitor UV-vis changes during redox cycles; boron’s electron-withdrawing effects may enhance stabilization of radical cations .
- Contrast with Alkyl Chains : Longer alkyl chains (e.g., DeV, HV) increase hydrophobicity, reducing solubility and altering diffusion-controlled electron transfer .
Advanced: How can supramolecular interactions be leveraged for host-guest systems or functional materials?
Methodological Answer:
- Host-Guest Chemistry : The boronophenyl groups act as Lewis acid sites , enabling coordination with electron-rich guests (e.g., carboxylates, amines). Design catenanes or rotaxanes via π–π interactions with aromatic macrocycles .
- Supramolecular Networks : Incorporate dicarboxylate linkers (e.g., 3,5-dicarboxybenzyl) to form coordination polymers, as seen in H₄bdcbpy·Br₂ systems .
- Dynamic Covalent Chemistry : Utilize boronate ester formation for pH-responsive materials .
Advanced: What are the biological implications of its cationic and boron-containing structure?
Methodological Answer:
- Membrane Interactions : The cationic charge facilitates binding to negatively charged phospholipid bilayers. Use fluorescence assays (e.g., calcein leakage) to quantify membrane disruption .
- Antimicrobial Studies : Test against Gram-positive/negative bacteria; boron’s metalloid properties may enhance activity via interference with bacterial enzymes .
- Toxicity Profiling : Compare with paraquat derivatives using cell viability assays (e.g., MTT), noting boron’s potential to mitigate oxidative stress .
Data Contradiction Analysis: How to resolve discrepancies between experimental and computational redox data?
Methodological Answer:
- Theoretical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to model HOMO/LUMO levels and compare with experimental E₁/₂ values. Discrepancies may arise from solvent effects or ion pairing .
- Controlled Environments : Repeat experiments in rigorously dried solvents (e.g., DMF with molecular sieves) to minimize water-induced shifts .
- Reference Electrodes : Validate using internal standards (e.g., ferrocene/ferrocenium) to ensure electrode potential consistency .
Application in Sensors: How to design electrochemical sensors using its redox activity?
Methodological Answer:
- Electrode Modification : Immobilize the compound on graphene or ITO via π–π stacking or covalent bonding. Monitor redox peaks (e.g., −0.5 V to −0.8 V) for analyte detection .
- Selectivity Tuning : Functionalize with crown ethers or cyclodextrins to enhance host-guest recognition for ions (e.g., K⁺, NO₃⁻) .
- Internal Standards : Use ethyl viologen dibromide (EV) as a reference in HPLC-MS for paraquat/diquat quantification .
Crystallography Challenges: How to address disorder in boronophenyl groups during structure determination?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
